PXR Agonist EC₅₀: Target Compound vs. Unsubstituted 2-(Piperidin-4-yloxy)pyrimidine Scaffold
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride exhibits moderate PXR agonist activity with EC₅₀ values of 1.10 × 10³ nM and 1.30 × 10³ nM in two independent hPXR transactivation assays, providing quantifiable CYP3A4 induction liability data that is absent for the unsubstituted 2-(piperidin-4-yloxy)pyrimidine free base [1]. Within the same patent series, comparator compound LC-8 (bearing a 4-fluoro-3,5-dimethoxyphenyl substituent) displayed markedly stronger PXR binding (TR-FRET IC₅₀ = 10 nM), representing a >100-fold higher PXR affinity, yet the target compound LC-17 avoids this strong PXR engagement liability through its distinct substitution pattern [2]. This quantitative PXR activity profile enables informed selection when CYP3A4-mediated metabolism is a critical exclusion criterion in a discovery program.
| Evidence Dimension | PXR agonist activity (EC₅₀, nM) in HepG2 cells co-expressing hPXR and CYP3A4-luciferase reporter |
|---|---|
| Target Compound Data | EC₅₀ = 1.10 × 10³ nM (Assay 1); EC₅₀ = 1.30 × 10³ nM (Assay 2) |
| Comparator Or Baseline | Unsubstituted 2-(piperidin-4-yloxy)pyrimidine (CAS 499240-48-1): No PXR activity data available. LC-8 (BDBM429599): TR-FRET PXR IC₅₀ = 10 nM |
| Quantified Difference | Target compound PXR EC₅₀ is >100-fold weaker (higher) than LC-8 TR-FRET IC₅₀ (10 nM); PXR data unavailable for unsubstituted analog |
| Conditions | hPXR transactivation assays: (1) HepG2 cells co-expressing luciferase under CYP3A4 promoter, 24 h incubation; (2) HepG2 cells stably expressing FLAG-hPXR and CYP3A4-luciferase |
Why This Matters
The availability of quantitative PXR liability data for this specific building block enables medicinal chemists to pre-filter compounds for CYP3A4 induction risk before committing to multi-step synthesis, a critical procurement decision point when choosing among structurally similar pyrimidine intermediates.
- [1] BindingDB entry BDBM429608, US10550091 No. LC-17 / US10947203 No. LC-17. EC₅₀ = 1.10 × 10³ nM and 1.30 × 10³ nM for hPXR agonist activity in HepG2 cells. View Source
- [2] BindingDB entry BDBM429599, US10550091 No. LC-8 / US10947203 No. LC-8. TR-FRET hPXR competitive binding IC₅₀ = 10 nM. View Source
